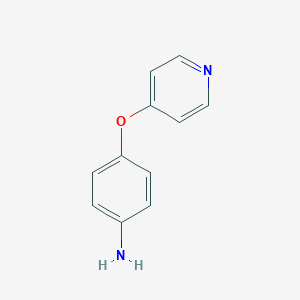

4-(4-Aminophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAFMSZIVGDZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468651 | |

| Record name | 4-(4-Aminophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-78-1 | |

| Record name | 4-(4-Aminophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine is a heterocyclic aromatic ether of significant interest in medicinal chemistry and pharmaceutical development. While not an active therapeutic agent itself, it serves as a pivotal intermediate and a core structural scaffold in the synthesis of numerous biologically active molecules. Its unique arrangement, featuring a pyridine ring linked via an ether bridge to an aminophenol moiety, provides a versatile platform for creating targeted therapeutics.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It details established experimental protocols and highlights its critical role as a foundational building block for a new generation of kinase inhibitors used in oncology.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102877-78-1 | |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Brown crystals / Light brown to brown solid | |

| Melting Point | 160-162 °C | |

| Boiling Point | 346.2 ± 22.0 °C (Predicted) | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| pKa | 6.63 ± 0.10 (Predicted) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Table 2: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | Nc1ccc(Oc2ccncc2)cc1 |

| InChI Key | Information not readily available in search results. |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public databases. However, analysis of the closely related compound, 4-Aminopyridine (CAS: 504-24-5) , provides valuable spectral context for the aminopyridine moiety, which is a key structural component.

Table 3: Spectroscopic Data for the Analogous Compound 4-Aminopyridine

| Technique | Key Observations (for 4-Aminopyridine) | Reference |

| ¹H NMR | Spectral data available, showing characteristic aromatic and amine proton signals. | |

| ¹³C NMR | Spectral data available, indicating the chemical shifts for the pyridine ring carbons. | |

| IR Spectroscopy | N-H asymmetric stretching vibration observed around 3436 cm⁻¹. C=N stretching of the pyridine ring appears at 1602 cm⁻¹. C=C stretching vibrations of the pyridine ring are identified near 1436 cm⁻¹ and 1507 cm⁻¹. | |

| Mass Spectrometry | Electron ionization mass spectrum available, showing the molecular ion peak. |

Note: The data in Table 3 pertains to 4-Aminopyridine and is provided for reference purposes due to the limited availability of spectral data for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-(4-nitrophenoxy)pyridine.

Objective: To reduce the nitro group of 4-(4-nitrophenoxy)pyridine to an amine group, yielding the target compound.

Materials:

-

4-(4-nitrophenoxy)pyridine

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C) catalyst (typically 5% or 10%)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Ethyl ether

-

Petroleum ether

Procedure:

-

Reaction Setup: Dissolve 4-(4-nitrophenoxy)pyridine in methanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (pressure may vary, but often starts at atmospheric pressure) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate by evaporation under reduced pressure to remove the methanol.

-

Recrystallization: Recrystallize the resulting residue from a solvent mixture of ethyl ether and petroleum ether (e.g., 2:1 v/v) to purify the product.

-

Isolation and Drying: Collect the resulting brown crystals by filtration, wash with petroleum ether, and dry under reduced pressure at 40 °C overnight to yield pure this compound.

Analytical Methods

To confirm the identity, purity, and stability of this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment (HPLC Protocol):

-

System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid (0.1%) or ammonium formate to improve peak shape.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 275 nm).

-

Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. Purity is determined by the relative area of the main peak.

Structure Verification:

-

Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared Spectroscopy (FTIR): FTIR is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C-O-C ether linkage.

Reactivity and Role as a Chemical Scaffold

The chemical reactivity of this compound is dominated by its two primary functional groups: the aromatic amine and the pyridine nitrogen.

-

Amine Group: The primary amine (-NH₂) on the phenoxy ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and urea formation. This position is the primary site for derivatization in the synthesis of more complex molecules.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal catalysts. Its presence also influences the electron density of the pyridine ring, making it susceptible to certain types of substitution reactions.

The principal application of this compound in drug development is its use as a central scaffold for multi-kinase inhibitors. By modifying the amine group, researchers have developed potent drugs that target key signaling pathways involved in cancer progression.

Conclusion

This compound is a compound of high strategic importance in synthetic and medicinal chemistry. While its own biological activity is limited, its structure provides an ideal and proven foundation for the development of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, structure, and synthetic pathways, as outlined in this guide, is essential for researchers and scientists working on the discovery and development of next-generation targeted therapies.

The Precision Strike: A Technical Guide to the Mechanism of Action of AMG 337, a 4-(4-Aminophenoxy)pyridine-based Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AMG 337, a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase. AMG 337, which incorporates a 4-(4-aminophenoxy)pyridine-like scaffold, has been a subject of significant preclinical and clinical investigation for the treatment of MET-dependent cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its core inhibitory functions, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of MET Kinase

AMG 337 is an orally bioavailable, ATP-competitive inhibitor that specifically targets the MET receptor tyrosine kinase.[1][2][3] Its high selectivity is a key characteristic, as demonstrated in competitive binding assays where it exclusively bound to MET when screened against a large panel of 402 human kinases.[1] The chemical structure of AMG 337 facilitates its binding to the kinase domain of MET, particularly to a well-defined, inactive conformation of the activation loop (A-loop).[1] This binding mode is analogous to other selective MET kinase inhibitors and is crucial for its potent inhibitory effect.[1]

Upon binding, AMG 337 effectively blocks the autophosphorylation of the MET receptor, a critical step in its activation.[1] This inhibition of MET phosphorylation has been observed in both enzymatic and cell-based assays.[1][3] By preventing the activation of MET, AMG 337 subsequently halts the downstream signaling cascades that are crucial for the growth, survival, and invasion of cancer cells.[1][2]

Impact on Downstream Signaling Pathways

The aberrant activation of the MET receptor, often through gene amplification or mutation, leads to the dysregulation of several key intracellular signaling pathways. AMG 337's inhibition of MET phosphorylation directly counteracts these effects. Specifically, it has been shown to block signaling through the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[1][2][4]

In MET-amplified cancer cell lines, treatment with AMG 337 leads to a complete inhibition of MET and the adaptor protein Gab-1 phosphorylation.[1] This, in turn, prevents the activation of downstream effectors such as AKT and ERK1/2.[1] The blockade of these pathways culminates in profound anti-cancer effects, including cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.[1]

Quantitative Inhibitory Activity of AMG 337

The potency and selectivity of AMG 337 have been quantified through various in vitro assays. The following table summarizes its inhibitory activity against wild-type MET, MET mutants, and in a cell-based context.

| Target | Assay Type | IC50 (nM) |

| Wild-Type MET | Enzymatic Assay | 1 |

| MET (H1094R) | Enzymatic Assay | 1 |

| MET (M1250T) | Enzymatic Assay | 4.7 |

| MET (V1092I) | Enzymatic Assay | 21.5 |

| HGF-induced MET Phosphorylation (PC3 cells) | Cell-based Assay | 5 |

Data sourced from Hughes et al., 2016 and Selleck Chemicals product information.[1][3]

Visualizing the Mechanism of Action

To illustrate the signaling pathways affected by AMG 337 and its point of intervention, the following diagrams have been generated.

Figure 1. The MET signaling pathway and the inhibitory action of AMG 337.

Caption: HGF binding activates the MET receptor, leading to downstream signaling. AMG 337 inhibits MET autophosphorylation.

Figure 2. Experimental workflow for characterizing AMG 337.

Caption: A multi-tiered approach from biochemical to in vivo models.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of AMG 337.

MET Kinase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of AMG 337 on MET kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human MET kinase domain with a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100).

-

Inhibitor Addition: Add serial dilutions of AMG 337 or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing a peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for MET.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of AMG 337 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular MET Phosphorylation Assay (Immunoblot)

Objective: To assess the ability of AMG 337 to inhibit MET phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture MET-dependent cancer cells (e.g., SNU-5, MKN-45) in appropriate media until they reach 70-80% confluency.

-

Serum Starvation and Treatment: Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity. Treat the cells with various concentrations of AMG 337 or DMSO for 2 hours.

-

Ligand Stimulation (if applicable): For non-autocrine models, stimulate the cells with hepatocyte growth factor (HGF) for 10-15 minutes to induce MET phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated MET (p-MET) and total MET. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-MET signal to the total MET signal to determine the extent of inhibition.

Cell Viability Assay

Objective: To evaluate the effect of AMG 337 on the proliferation and survival of MET-dependent cancer cells.

Methodology:

-

Cell Seeding: Seed MET-amplified cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AMG 337 or DMSO for 72 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 (50% growth inhibition) value by plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion

AMG 337, a kinase inhibitor featuring a this compound-related core, demonstrates potent and highly selective inhibition of the MET receptor tyrosine kinase. Its mechanism of action, centered on the blockade of MET autophosphorylation and the subsequent suppression of critical downstream signaling pathways, has been thoroughly elucidated through a combination of biochemical, cellular, and in vivo studies. This in-depth understanding of its molecular interactions and cellular consequences provides a strong rationale for its continued investigation as a targeted therapy for MET-dependent malignancies.

References

The Biological Activity of 4-(4-Aminophenoxy)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-(4-aminophenoxy)pyridine derivatives reveals a promising scaffold for the development of novel kinase inhibitors and anti-cancer therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound core is a key pharmacophore found in several multi-kinase inhibitors, most notably Sorafenib, an approved drug for the treatment of advanced renal cell and hepatocellular carcinoma. This structural motif has been the focus of extensive research, leading to the development of numerous derivatives with potent and selective inhibitory activity against various protein kinases implicated in cancer progression.

Anti-proliferative and Kinase Inhibitory Activity

Research has demonstrated that this compound derivatives exhibit significant anti-proliferative activity against a range of human cancer cell lines. This activity is often attributed to their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and metastasis.

A notable study by Dai et al. (2023) described the design, synthesis, and biological evaluation of 36 novel 4-(4-aminophenoxy)pyridinamide derivatives.[1] Many of these compounds displayed moderate to excellent anti-proliferative activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[1] The most promising compound from this series, designated as compound 46 , exhibited an IC50 value of 0.26 μM against A549 cells, demonstrating 2.4 times greater potency than the multi-kinase inhibitor Cabozantinib.[1] Furthermore, compound 46 was found to be a potent inhibitor of c-Met kinase, with an IC50 value of 46.5 nM.[1] The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its aberrant activation is implicated in numerous human cancers.[2]

Other studies have highlighted the potential of pyridine derivatives to target other critical kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). For instance, a series of 4-phenoxy-pyridine/pyrimidine derivatives were designed as dual VEGFR-2/c-Met inhibitors, with the most promising compound, 23k , showing IC50 values of 1.05 μM and 1.43 μM against VEGFR-2 and c-Met, respectively. Another study on pyridine-derived compounds identified potent VEGFR-2 inhibitors, with compound 10 exhibiting an IC50 of 0.12 µM, nearly equipotent to Sorafenib.

The quantitative data for the anti-proliferative and kinase inhibitory activities of selected this compound derivatives are summarized in the tables below.

Table 1: Anti-proliferative Activity of 4-(4-Aminophenoxy)pyridinamide Derivatives

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

| Compound 46 | 0.26 | - | - |

| Cabozantinib (Reference) | - | - | - |

Data sourced from Dai et al., 2023.[1]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Compound 46 | c-Met | 46.5 |

| Compound 23k | VEGFR-2 | 1050 |

| Compound 23k | c-Met | 1430 |

| Compound 10 | VEGFR-2 | 120 |

Data compiled from multiple sources.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of this compound derivatives are not solely dependent on kinase inhibition. Studies have shown that these compounds can induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

For example, compound 46 was shown to induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest primarily in the G0/G1 phase.[1] This dual mechanism of action, combining the blockade of pro-survival signaling pathways with the induction of cell death, makes these compounds particularly attractive as anti-cancer drug candidates.

Key Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic efficacy and potential side effects of these compounds.

c-Met Signaling Pathway

The c-Met signaling pathway plays a pivotal role in cell proliferation, survival, migration, and invasion.[2][3] Ligand-induced activation of the c-Met receptor triggers a cascade of downstream signaling events, including the activation of the RAS/MAPK and PI3K/AKT pathways.[2] Aberrant c-Met signaling is a key driver in many cancers.[1][2]

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[4][5] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[4]

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A general procedure is outlined below.

Figure 3: General synthetic workflow for this compound derivatives.

General Synthetic Procedure: To a solution of 4-aminophenol in a suitable solvent (e.g., DMF, DMSO), a base (e.g., potassium carbonate, sodium hydride) is added, and the mixture is stirred at room temperature. The substituted 4-halopyridine (e.g., 4-chloropyridine-2-carboxamide) is then added, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.

c-Met Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Add the kinase reaction buffer, recombinant c-Met enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis (Acridine Orange/Ethidium Bromide) Staining Assay

This dual staining method allows for the visualization and differentiation of viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Treat the cells with the test compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in the AO/EB staining solution.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Immediately visualize the cells under a fluorescence microscope.

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylation status of kinases in signaling pathways.

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound, lyse the cells, and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine changes in protein expression or phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compound

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with PI staining solution.

-

Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel anti-cancer agents. The derivatives of this core structure have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key protein kinases such as c-Met and VEGFR-2. Their ability to induce apoptosis and cell cycle arrest further enhances their therapeutic potential.

Future research in this area should focus on several key aspects. The synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. A broader screening of these compounds against a larger panel of kinases will help to better define their selectivity profiles and identify potential off-target effects. Further elucidation of the downstream signaling events modulated by these compounds will provide a more complete understanding of their mechanisms of action and may reveal novel therapeutic targets. Ultimately, the continued investigation of this compound derivatives holds significant promise for the development of next-generation targeted therapies for cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. c-MET [stage.abbviescience.com]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-(4-Aminophenoxy)pyridine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-aminophenoxy)pyridine core is a prominent "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural and electronic properties, including its ability to form key hydrogen bonds and participate in various molecular interactions, have established it as a cornerstone in the design of potent and selective protein kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of the this compound scaffold. It includes a summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant signaling pathways and drug discovery workflows to facilitate further research and development in this critical area of oncology.

Discovery and Historical Context

While the precise first synthesis of the parent this compound molecule is not prominently documented, its historical roots are intertwined with the development of pyridine chemistry and diaryl ether synthesis. The pyridine ring was first isolated in 1846, and its structure was elucidated in the 1870s. The synthesis of diaryl ethers, which forms the core of the this compound structure, has been historically achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, first reported in the early 20th century.[1][2]

The modern significance of the this compound scaffold emerged with the rise of targeted cancer therapy and the focus on inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[3] Its utility as a key building block became evident in the synthesis of multi-kinase inhibitors, where it serves as a versatile platform for modifications to optimize potency, selectivity, and pharmacokinetic properties.[4] A notable example is its presence as a core intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced kidney and liver cancers.[4][5]

The this compound Scaffold in Kinase Inhibition

The pyridine moiety is a bioisostere of a phenyl ring and is the second most common heterocycle found in FDA-approved drugs.[3] The nitrogen atom in the pyridine ring of the this compound scaffold is a key hydrogen bond acceptor, allowing it to interact with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

The aminophenoxy tail of the scaffold allows for extensive structural modifications. The amine group provides another point for hydrogen bonding or can be functionalized to interact with other regions of the kinase or to attach solubilizing groups. This versatility has enabled medicinal chemists to develop derivatives that target a wide range of kinases with high affinity and selectivity.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of selected pyridine and pyrazolopyridine derivatives, highlighting the impact of structural modifications on their inhibitory potency against various cancer-relevant kinases.

Table 1: Inhibitory Activity of Pyridine and Pyrazolopyridine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2) [6]

| Compound ID | Structure | CDK2/cyclin A2 IC₅₀ (µM) |

| Roscovitine (Ref.) | Reference Compound | 0.39 |

| 1 | Pyridone derivative | 0.57 |

| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 |

| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |

| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 |

| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 |

Table 2: Inhibitory Activity of Pyrazolopyridine and Pyrazolothiazole Derivatives Against c-Met Kinase and Cancer Cell Lines [7]

| Compound ID | c-Met IC₅₀ (nM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Cabozantinib (Ref.) | 5.38 ± 0.35 | - | - | - |

| 5a | 4.27 ± 0.31 | 3.42 ± 1.31 | 4.16 ± 0.20 | 8.16 ± 0.11 |

| 5b | 7.95 ± 0.17 | 3.56 ± 1.50 | 9.21 ± 0.02 | 8.21 ± 0.15 |

| 10a | 21.61 ± 0.25 | 10.15 ± 0.15 | 17.16 ± 0.37 | 15.21 ± 0.25 |

| 10b | 45.16 ± 0.31 | 15.21 ± 0.21 | 16.25 ± 0.21 | 16.25 ± 0.31 |

Experimental Protocols

Synthesis of a Key Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide[5][8]

This protocol describes a common method for synthesizing a key intermediate used in the production of various kinase inhibitors.

Materials:

-

4-Aminophenol

-

Dimethylformamide (DMF), anhydrous

-

Potassium tert-butoxide (1M solution in THF)

-

(4-chloro-2-pyridyl)-N-methyl carboxamide

-

Potassium carbonate

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

-

Stir the mixture for 2 hours to facilitate the formation of the phenoxide.

-

Add (4-chloro-2-pyridyl)-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C for 6 hours.

-

After cooling, extract the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

In Vitro Kinase Assay (Luminescence-based)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human kinase enzyme (e.g., c-Met, VEGFR-2, FLT3)

-

Kinase substrate peptide

-

Test compounds (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DTT

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a white, opaque plate.

-

Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

-

Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)[6][7][9][10]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HepG-2, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Incubation: Incubate at 37°C for 4 hours (or overnight) to dissolve the formazan crystals.

-

Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Kinase Inhibitor Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

c-Met Signaling Pathway

Caption: Simplified c-Met receptor tyrosine kinase signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.

FLT3 Signaling Pathway

Caption: FLT3 signaling in normal and mutated (ITD) states, relevant in AML.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have allowed for the creation of a diverse range of potent and selective drug candidates. The continued exploration of this scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds significant promise for the development of next-generation therapies for cancer and other diseases driven by aberrant kinase signaling. Future efforts will likely focus on developing derivatives that can overcome acquired resistance mechanisms and that exhibit improved safety profiles and oral bioavailability.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling-An overview - operachem [operachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

The Privileged Scaffold of 4-(4-Aminophenoxy)pyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-aminophenoxy)pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted therapies. Its inherent structural and electronic properties provide a versatile platform for the design of potent and selective inhibitors of key signaling proteins, particularly protein kinases. This technical guide offers an in-depth exploration of the this compound scaffold, detailing its synthesis, mechanism of action, and therapeutic applications, with a primary focus on its role in oncology.

Introduction to a Versatile Scaffold

The unique arrangement of a pyridine ring, an ether linkage, and an aminophenyl group in the this compound scaffold provides a foundation for developing targeted therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor and enhance aqueous solubility, while the aminophenyl moiety offers a site for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles. This adaptability has made it a cornerstone in the development of multi-kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a well-established process in medicinal chemistry, typically involving a multi-step sequence. A general and representative synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol details the synthesis of a key intermediate in the development of several kinase inhibitors.[1]

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

-

To a solution of 2-picolinic acid in a suitable solvent (e.g., tetrahydrofuran), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture at 70°C for 16 hours to produce the acid chloride.

-

Cool the mixture and then slowly add a 40% aqueous solution of methylamine at 0-3°C.

-

Stir the reaction for four hours, allowing it to come to room temperature.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 4-chloro-N-methyl-2-pyridinecarboxamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

-

Dissolve 4-aminophenol in anhydrous DMF.

-

Add potassium tert-butoxide (KOtBu) to the solution and stir at room temperature for 2 hours to form the phenoxide.

-

Add 4-chloro-N-methyl-2-pyridinecarboxamide and potassium carbonate to the reaction mixture.

-

Heat the mixture to 80°C for 6-8 hours.

-

After cooling, extract the product with ethyl acetate.

-

Wash the organic layer with brine and dry over magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold primarily exert their therapeutic effects by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] Key targets include c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth, proliferation, and angiogenesis.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met activation is implicated in numerous cancers.

Caption: Inhibition of the c-Met signaling pathway.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF-A to VEGFR-2 initiates downstream signaling that promotes endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway.

By inhibiting these kinases, this compound derivatives can simultaneously block multiple pathways that drive tumor progression, leading to cell cycle arrest and apoptosis.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against key kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Compound 46 | c-Met | 46.5 | N/A | [3] |

| Sorafenib | c-RAF | 20.9 | N/A | [4] |

| VEGFR-2 | 4 | N/A | [4] | |

| Compound 12d | c-Met | 110 | N/A | [5] |

| VEGFR-2 | 190 | N/A | [5] | |

| Compound 26c | c-Met | 8.2 | N/A | [6] |

| Compound 10 | VEGFR-2 | 120 | N/A | [7] |

| Compound 3e | c-Met | 48 | N/A | [8] |

| VEGFR-2 | 83 | N/A | [8] |

N/A: Data not available

Table 2: Anti-proliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 46 | A549 (Lung) | 0.26 | [3] |

| HeLa (Cervical) | N/A | [3] | |

| MCF-7 (Breast) | N/A | [3] | |

| Sorafenib | A549 (Lung) | 8.572 | [4] |

| HeLa (Cervical) | 4.163 | [4] | |

| HepG2 (Liver) | 8.338 | [4] | |

| Compound 26c | MKN-45 (Gastric) | 0.003 | [6] |

| Compound 17l | A549 (Lung) | 0.98 | [5] |

| MCF-7 (Breast) | 1.05 | [5] | |

| HeLa (Cervical) | 1.28 | [5] |

Table 3: Preclinical Pharmacokinetic (ADME) Parameters of Representative Kinase Inhibitors

| Compound | Species | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| GNE-A | Mouse | 88.0 | 15.8 | 9.0 | N/A | [9] |

| Rat | 11.2 | 36.6 | 2.1 | 1.67 | [9] | |

| Dog | 55.8 | 2.44 | N/A | 16.3 | [9] | |

| Monkey | 72.4 | 13.9 | N/A | N/A | [9] | |

| AMG 900 | Rat | 31 | N/A | N/A | 0.6 | [10] |

| Dog | 107 | N/A | N/A | 2.4 | [10] | |

| KBP-7018 | Mouse | 68 | <30% of hepatic blood flow | 1.51 | N/A | [10] |

| Rat | 21 | <30% of hepatic blood flow | 4.65 | N/A | [10] | |

| Dog | N/A | High | N/A | N/A | [10] | |

| Monkey | 25 | <30% of hepatic blood flow | N/A | 4.6 | [10] |

Note: The compounds in Table 3 are structurally related kinase inhibitors and are included to provide a general understanding of the potential pharmacokinetic profiles of this class of molecules.

Key Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.

Caption: Workflow for an MTT cell proliferation assay.

Procedure:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 to 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis (Annexin V) Assay

This protocol is used to quantify apoptosis (programmed cell death) induced by the test compounds.

Procedure:

-

Treat cells with the desired concentrations of the this compound derivative for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[4][9][11][12][13]

Broader Therapeutic Applications

While the primary focus of drug development efforts for the this compound scaffold has been in oncology, the core 4-aminopyridine structure has shown therapeutic potential in other areas. For instance, 4-aminopyridine itself is an FDA-approved treatment for multiple sclerosis and has been investigated for its role in attenuating inflammation and promoting tissue regeneration in burn injuries.[2][12] These findings suggest that with appropriate modifications, derivatives of the this compound scaffold could be explored for the treatment of inflammatory and autoimmune diseases.[14]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in drug design. Its amenability to chemical modification allows for the development of potent and selective inhibitors of key signaling pathways, particularly those involved in cancer progression. The extensive body of research on this scaffold provides a solid foundation for the future design of novel therapeutics with improved efficacy and safety profiles, not only for cancer but potentially for a broader range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 6. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2016050804A1 - Substituted pyrimidine derivatives useful in the treatment of autoimmune diseases - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-(4-Aminophenoxy)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Quantitative solubility data for the related compound, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide, in various organic solvents at different temperatures is summarized below. This data is presented to serve as a reference point for understanding the potential solubility behavior of 4-(4-Aminophenoxy)pyridine.

Table 1: Molar Fraction Solubility (x) of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in Selected Organic Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Ethyl Acetate | Acetonitrile | Tetrahydrofuran |

| 278.15 | 0.00138 | 0.00085 | 0.00062 | 0.00048 | 0.00285 | 0.00215 | 0.00642 |

| 283.15 | 0.00175 | 0.00108 | 0.00079 | 0.00061 | 0.00352 | 0.00268 | 0.00785 |

| 288.15 | 0.00221 | 0.00137 | 0.00101 | 0.00078 | 0.00434 | 0.00331 | 0.00959 |

| 293.15 | 0.00278 | 0.00173 | 0.00128 | 0.00099 | 0.00535 | 0.00409 | 0.01169 |

| 298.15 | 0.00348 | 0.00217 | 0.00161 | 0.00125 | 0.00658 | 0.00505 | 0.01423 |

| 303.15 | 0.00435 | 0.00271 | 0.00202 | 0.00157 | 0.00807 | 0.00621 | 0.01728 |

| 308.15 | 0.00543 | 0.00339 | 0.00253 | 0.00197 | 0.00986 | 0.00761 | 0.02094 |

| 313.15 | 0.00676 | 0.00422 | 0.00315 | 0.00246 | 0.01201 | 0.00930 | 0.02533 |

| 318.15 | 0.00839 | 0.00523 | 0.00391 | 0.00306 | 0.01458 | 0.01132 | 0.03058 |

| 323.15 | 0.01036 | 0.00647 | 0.00484 | 0.00379 | 0.01763 | 0.01372 | 0.03683 |

| 328.15 | 0.01273 | 0.00798 | 0.00598 | 0.00469 | 0.02124 | 0.01656 | 0.04427 |

Note: Data extracted from a study on 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide and is intended for illustrative purposes.

Experimental Protocols

2.1. Protocol for Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or heating mantle with temperature control

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a jacketed glass vessel or a sealed flask.

-

Place the vessel in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the solid to settle for a period (e.g., 2-4 hours) at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to avoid precipitation during sampling.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed weighing bottle.

-

Record the total mass of the weighing bottle and the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant mass of the dry solid is obtained.[2]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute and the mass of the solvent.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or mole fraction.

-

Synthesis Workflow

The synthesis of this compound is a key process for obtaining this valuable intermediate. A common synthetic route involves the nucleophilic aromatic substitution of 4-chloropyridine with 4-aminophenol.

References

Potential Therapeutic Targets of 4-(4-Aminophenoxy)pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 4-(4-aminophenoxy)pyridine-2-carboxamide and its derivatives, a class of compounds demonstrating significant promise in oncology. This document outlines their primary molecular targets, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Target: c-Met Kinase

Research has identified the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, also known as c-Met, as a primary therapeutic target for this compound-2-carboxamide derivatives.[1][2] Dysregulation of the c-Met signaling pathway, through amplification, mutation, or overexpression, is a key driver in the development and progression of various cancers.[2] The binding of its ligand, Hepatocyte Growth Factor (HGF), triggers receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which are crucial for cell proliferation, survival, and motility.[2]

Derivatives of this compound-2-carboxamide have been shown to be potent inhibitors of c-Met kinase.[1] In addition to c-Met, these compounds have been investigated for their activity against other protein kinases involved in cancer progression, including FLT3 and VEGFR-2.[2]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative this compound-2-carboxamide derivatives against c-Met kinase and various cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| Compound 46 | c-Met | 46.5[1] |

| MET kinase-IN-4 | c-Met | 1.9[2] |

| MET kinase-IN-4 | Flt-3 | 4[2] |

| MET kinase-IN-4 | VEGFR-2 | 27[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound-2-carboxamide Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 46 | A549 | Non-small cell lung cancer | 0.26[1] |

| Most active derivatives (unspecified) | A549 | Non-small cell lung cancer | Moderate to excellent activity[1] |

| Most active derivatives (unspecified) | HeLa | Cervical cancer | Moderate to excellent activity[1] |

| Most active derivatives (unspecified) | MCF-7 | Breast cancer | Moderate to excellent activity[1] |

Signaling Pathway

The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by this compound-2-carboxamide derivatives.

Simplified c-Met Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro c-Met Kinase Inhibition Assay (Luminescent-based)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu,Tyr) substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations. A final DMSO concentration of ≤1% is recommended.

-

Assay Plate Setup: Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant c-Met kinase in Kinase Buffer and add 2.5 µL to each well.

-

Reaction Initiation: Prepare a mixture of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

This protocol details the assessment of a compound's effect on the cell cycle and its ability to induce apoptosis.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation buffer (e.g., 70% ethanol)

-

Propidium Iodide (PI) staining solution with RNase A

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

Cell Cycle Analysis:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

-

Data Acquisition and Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis:

-

Cell Treatment: Treat cells as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Data Acquisition and Analysis: Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described.

Workflow for an In Vitro Kinase Inhibition Assay.

Workflow for Cell Cycle and Apoptosis Analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds and materials. Its structure combines a pyridine ring and an aminophenoxy group, making it a versatile building block in medicinal chemistry and drug discovery. The Williamson ether synthesis is a robust and widely used method for the formation of ethers, including aryl ethers like this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with relevant characterization data.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 4-aminophenol with a suitable 4-halopyridine, typically 4-chloropyridine hydrochloride, in the presence of a strong base. The base deprotonates the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon atom of the 4-halopyridine, displacing the halide and forming the desired ether linkage.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses involving pyridyl ethers.

Materials:

-

4-Aminophenol

-

4-Chloropyridine hydrochloride

-

Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 equivalent) and anhydrous DMF.

-

Deprotonation: While stirring, add a strong base such as potassium tert-butoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature. If using sodium hydride, caution must be exercised due to the evolution of hydrogen gas. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of gas ceases, to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 4-chloropyridine hydrochloride (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 4-Aminophenol | C₆H₇NO | 109.13 | Nucleophile Precursor |

| 4-Chloropyridine hydrochloride | C₅H₅Cl₂N | 150.01 | Electrophile |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base |

| This compound | C₁₁H₁₀N₂O | 186.21 | Product |

Table 2: Characterization Data for this compound

| Property | Value |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 160-162 °C [cite: No source found for this specific data point] |

| Yield | Typically 70-90% (after purification) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.25 (d, J = 5.6 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 5.6 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 164.5, 150.8, 149.5, 143.2, 122.1, 115.3, 109.8 |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1610 (C=N stretch), 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether) |

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds and should be confirmed experimentally.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

4-Chloropyridine hydrochloride is corrosive and toxic. Handle with care.

-

Follow standard laboratory safety procedures for handling and disposing of chemicals.

Application Notes and Protocols: Utilizing 4-(4-Aminophenoxy)pyridine as a Versatile Building Block for Novel Sorafenib Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of several key kinases implicated in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR, and PDGFR-beta.[1] The unique diarylurea structure of Sorafenib has made it an attractive lead compound for the development of new analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. A key building block in the synthesis of Sorafenib and its derivatives is 4-(4-aminophenoxy)-N-methylpicolinamide. This document provides detailed protocols and data for the synthesis and evaluation of novel Sorafenib analogs using 4-(4-aminophenoxy)pyridine derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of Sorafenib Analogs: A General Overview